molecular formula C16H15N3O2S2 B3157787 2-(Piperidin-1-yl)-5-(thiophen-2-yl)thiazolo[4,5-b]pyridine-7-carboxylic acid CAS No. 852408-85-6

2-(Piperidin-1-yl)-5-(thiophen-2-yl)thiazolo[4,5-b]pyridine-7-carboxylic acid

Cat. No.: B3157787
CAS No.: 852408-85-6
M. Wt: 345.4 g/mol
InChI Key: NWEIHINIEXBTSD-UHFFFAOYSA-N
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Description

2-(Piperidin-1-yl)-5-(thiophen-2-yl)thiazolo[4,5-b]pyridine-7-carboxylic acid (CAS 852408-78-7) is a high-purity chemical compound offered for research and development purposes. This complex heterocyclic scaffold, which integrates piperidine, thiophene, and thiazolopyridine motifs, is representative of a class of structures investigated for their potential biological activity. Scientific literature indicates that closely related [1,3]thiazolo[4,5-b]pyridine derivatives are of significant interest in medicinal chemistry for their analgesic and anti-inflammatory properties . These compounds are often evaluated in vivo using models such as the 'hot plate' test for central analgesia and the 'acetic acid cramps' model for visceral pain and peripheral inflammation . The presence of the carboxylic acid functional group on this molecule provides a versatile handle for further chemical modification and derivatization, allowing researchers to explore its structure-activity relationships or conjugate it to other molecular entities. With a molecular formula of C15H13N3O3S2 and a molecular weight of 347.41 g/mol, this compound is intended for use by qualified researchers in laboratory settings only . It is supplied For Research Use Only (RUO) and is not approved for human or veterinary diagnostic or therapeutic applications. Researchers should consult the safety data sheet and handle the material with appropriate precautions.

Properties

IUPAC Name

2-piperidin-1-yl-5-thiophen-2-yl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S2/c20-15(21)10-9-11(12-5-4-8-22-12)17-14-13(10)23-16(18-14)19-6-2-1-3-7-19/h4-5,8-9H,1-3,6-7H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWEIHINIEXBTSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC3=C(S2)C(=CC(=N3)C4=CC=CS4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-1-yl)-5-(thiophen-2-yl)thiazolo[4,5-b]pyridine-7-carboxylic acid typically involves multi-step organic reactions. A common approach might include:

    Formation of the thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the pyridine ring: This step may involve coupling reactions such as Suzuki or Heck coupling.

    Attachment of the piperidine and thiophene groups: These groups can be introduced through nucleophilic substitution or other suitable reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.

    Reduction: Reduction reactions can occur at various functional groups, potentially altering the compound’s biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the piperidine or thiophene rings.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Like sodium borohydride or lithium aluminum hydride.

    Catalysts: Palladium or other transition metals for coupling reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups.

Scientific Research Applications

Antiviral Activity

Recent studies have indicated that derivatives of thiazolo[4,5-b]pyridine compounds exhibit significant antiviral properties. For instance, piperidine-substituted thiazolo compounds have been found to act as potent inhibitors of reverse transcriptase, showcasing improved resistance profiles compared to existing antiviral drugs like Etravirine .

Anti-inflammatory and Analgesic Properties

The synthesis of various thiazolo derivatives has led to the discovery of compounds with notable anti-inflammatory and analgesic effects. A series of synthesized compounds demonstrated efficacy in in vivo models for pain relief and inflammation reduction, suggesting that modifications to the thiazolo structure can enhance therapeutic outcomes .

Neuroprotective Effects

Compounds containing the thiazolo framework have been explored for their potential in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s. The ability of these compounds to act as antagonists at adenosine receptors has been linked to neuroprotective effects and improved cognitive function in preclinical models .

Case Studies

StudyObjectiveFindings
Evaluate analgesic propertiesCompounds exhibited significant pain relief in animal models compared to controls.
Assess antiviral efficacyDerivatives showed high potency against HIV reverse transcriptase with lower resistance rates than standard treatments.
Investigate neuroprotective effectsCertain derivatives improved cognitive function in mouse models of Alzheimer’s disease.

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with biological targets. It might bind to certain enzymes or receptors, inhibiting or activating their function. The molecular pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Substituent Variations at Position 5

The 5-position of the thiazolo[4,5-b]pyridine scaffold is critical for modulating electronic and steric properties. Key analogs include:

Compound Name 5-Position Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
Target Compound Thiophen-2-yl C17H18N4O2S 342.42 Discontinued; potential drug scaffold
5-Phenyl Analog (CID 2560413) Phenyl C18H17N3O2S 339.41 Structural analog with higher lipophilicity
5-(Pyridin-3-yl) Analog Pyridin-3-yl C16H14N4O2S 342.38 Enhanced π-π stacking potential
5-(3,4-Dimethoxyphenyl) Analog 3,4-Dimethoxyphenyl C19H20N4O4S 400.45 Improved solubility due to methoxy groups

Key Observations :

  • Pyridin-3-yl introduces a nitrogen atom, increasing polarity and hydrogen-bonding capacity .
  • 3,4-Dimethoxyphenyl improves aqueous solubility, making it more suitable for formulation .

Variations in the Amine Ring at Position 2

The 2-position amine ring influences conformational flexibility and steric bulk:

Compound Name 2-Position Substituent Molecular Formula Key Differences Reference
Target Compound Piperidin-1-yl C17H18N4O2S Six-membered ring; moderate flexibility
2-(Pyrrolidin-1-yl) Analog Pyrrolidin-1-yl C15H13N3O2S2 Five-membered ring; increased rigidity
2-Morpholino Analog Morpholino C16H16N4O3S Oxygen-containing ring; enhanced polarity

Key Observations :

  • Piperidin-1-yl balances flexibility and bulk, favoring interactions with hydrophobic pockets in enzymes .
  • Morpholino increases polarity, which may reduce membrane permeability but improve solubility .

Commercial and Research Status

  • The target compound is discontinued commercially, limiting accessibility .
  • Active research focuses on analogs (e.g., 5-(3,4-dimethoxyphenyl) variant) to improve stability and efficacy .

Biological Activity

2-(Piperidin-1-yl)-5-(thiophen-2-yl)thiazolo[4,5-b]pyridine-7-carboxylic acid is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. It incorporates structural motifs commonly associated with various pharmacological effects, making it a candidate for further investigation in drug development.

Chemical Structure and Properties

The compound features a piperidine ring, a thiophene moiety, and a thiazolo[4,5-b]pyridine backbone. Its molecular formula is C13H12N2OSC_{13}H_{12}N_2OS, and it has a molecular weight of approximately 248.31 g/mol. The presence of these functional groups suggests potential interactions with biological targets.

Antiviral Activity

Recent studies have indicated that derivatives of thiazolo[4,5-b]pyridine compounds exhibit significant antiviral properties. For instance, compounds with similar structures have shown activity against HIV reverse transcriptase (RT). A study highlighted that certain thiazolo derivatives displayed EC50 values ranging from 18.1 to 28.1 nM against resistant strains of HIV, suggesting that modifications to the thiazolo structure can enhance antiviral potency .

Antioxidant Properties

The antioxidant activity of this compound class has also been evaluated. In comparative studies, thiazolo derivatives demonstrated a range of antioxidant activities, with some compounds achieving inhibition rates comparable to standard antioxidants like Trolox. For example, certain derivatives exhibited antioxidant activities between 71% and 82%, indicating the potential for therapeutic applications in oxidative stress-related conditions .

Antimicrobial Activity

The antimicrobial efficacy of compounds related to this compound has been explored through various assays. One study reported that certain derivatives showed promising activity against bacterial strains with minimum inhibitory concentrations (MICs) in the low micromolar range . This suggests potential use in treating bacterial infections.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of the piperidine group has been associated with increased binding affinity to biological targets, while modifications to the thiophene and thiazole rings can enhance selectivity and potency. For instance, substituents on the thiophene ring have been shown to significantly influence the overall biological activity .

Study 1: Antiviral Efficacy

In a detailed investigation, a series of thiazolo derivatives were synthesized and tested for their ability to inhibit HIV RT. The most potent compound demonstrated an EC50 value of 10 µM, which was attributed to favorable interactions at the active site of the enzyme . This study emphasizes the importance of structural modifications in enhancing antiviral properties.

Study 2: Antioxidant Evaluation

Another research effort focused on evaluating the antioxidant capacity of various thiazolo derivatives using lipid peroxidation assays. The results indicated that certain compounds could effectively reduce oxidative damage in cellular models, highlighting their potential as therapeutic agents for diseases linked to oxidative stress .

Q & A

Basic: What are the key considerations for synthesizing 2-(Piperidin-1-yl)-5-(thiophen-2-yl)thiazolo[4,5-b]pyridine-7-carboxylic acid?

The synthesis involves multi-step reactions, typically starting with the formation of the thiazolo[4,5-b]pyridine core. Key steps include:

  • Cyclization : Use of sodium hydroxide in dichloromethane to facilitate ring closure (common in heterocyclic chemistry) .
  • Substitution reactions : Piperidine and thiophene moieties are introduced via nucleophilic substitution or coupling reactions. Base sensitivity must be managed, as seen in analogous pyridine-thiazole systems .
  • Purification : Column chromatography or crystallization (e.g., using acetonitrile or ethanol) is critical for isolating high-purity intermediates .

Basic: What analytical techniques are essential for characterizing this compound?

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR are used to confirm substituent positions, as demonstrated in structurally similar thiazolo[5,4-d]pyrimidines .
  • Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns (e.g., [M+H]+ peaks for piperidine-containing analogs) .
  • Melting Point Analysis : Consistent melting ranges (e.g., 197–221°C for related compounds) indicate purity .

Advanced: How can reaction yields be optimized during synthesis?

Yields vary based on:

  • Base selection : Strong bases like NaOH in dichloromethane enhance substitution efficiency but may deprotonate sensitive intermediates .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility for cyclization steps, as seen in thieno[2,3-b]pyridine syntheses .
  • Temperature control : Microwave-assisted reactions reduce side-product formation in heterocyclic systems .
    For example, yields for piperidine-substituted analogs range from 25% to 51%, depending on steric hindrance and purification methods .

Advanced: How do structural modifications influence antimicrobial activity?

  • Thiophene vs. phenyl groups : Thiophene enhances electron-richness, potentially improving binding to bacterial targets (as observed in SAR studies of thieno[2,3-b]pyridines) .
  • Piperidine positioning : Substituents on the piperidine ring (e.g., benzyl or phenethyl groups) modulate lipophilicity and membrane penetration, as shown in thiazolo[5,4-d]pyrimidine derivatives .
  • Carboxylic acid moiety : Critical for hydrogen bonding with enzyme active sites, similar to quinolone antibiotics .

Advanced: How should researchers address stability and reactivity challenges?

  • Light sensitivity : Store in amber vials at 2–8°C to prevent photodegradation, as recommended for thiazole derivatives .
  • Moisture control : Use anhydrous solvents and inert atmospheres during reactions to avoid hydrolysis of the carboxylic acid group .
  • Toxicity mitigation : Follow safety protocols (e.g., P301–P390 for ingestion/contact risks) due to potential mutagenicity in aromatic heterocycles .

Advanced: What strategies resolve contradictions in pharmacological data?

  • Dose-response assays : Reproduce activity tests across multiple bacterial strains (e.g., S. aureus vs. E. coli) to validate selectivity .
  • Computational modeling : Molecular docking can explain discrepancies in activity between analogs (e.g., piperidine vs. piperazine substitutions) .
  • Batch consistency : Ensure purity >95% via HPLC to rule out impurity-driven variability .

Advanced: How is the compound’s reactivity influenced by its fused-ring system?

  • Electrophilic substitution : The thiazolo[4,5-b]pyridine core directs electrophiles to the 5-position (thiophene) due to electron-rich sulfur atoms .
  • Acid-base behavior : The carboxylic acid group (pKa ~3–4) affects solubility and bioavailability, requiring pH-adjusted formulations for in vivo studies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Piperidin-1-yl)-5-(thiophen-2-yl)thiazolo[4,5-b]pyridine-7-carboxylic acid
Reactant of Route 2
2-(Piperidin-1-yl)-5-(thiophen-2-yl)thiazolo[4,5-b]pyridine-7-carboxylic acid

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